
Epipodophyllotoxin
Overview
Description
Epipodophyllotoxin is a naturally occurring compound found in the roots of the American Mayapple plant (Podophyllum peltatum) . It is a derivative of podophyllotoxin and is known for its significant anticancer properties. This compound and its derivatives, such as etoposide and teniposide, are used in cancer treatment due to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epipodophyllotoxin can be synthesized through various chemical reactions. One common method involves the epimerization of podophyllotoxin at the C7 position, which increases its inhibitory activity against DNA topoisomerase II . Another method includes the reduction of podophyllotoxin derivatives via catalytic hydrogenolysis to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of podophyllotoxin from the roots and rhizomes of Podophyllum species, followed by chemical modification to produce this compound . The process typically includes steps such as extraction, purification, and chemical transformation under controlled conditions.
Chemical Reactions Analysis
Chemical Reactions and Modifications
- Synthesis of Derivatives Researchers have designed and synthesized numerous epipodophyllotoxin derivatives to enhance their biological activity and specificity .
- Glycosylation A synthesis technique involves direct condensation of 4'-demethylated podophyllotoxin with a catalyst at low temperatures to produce 4'-demethylated podophyllotoxin-4-(2,3-two-0-chloracetyl-4, the 6-0-ethylidene)-β-D-glucopyranoside .
- रिएक्शन with Chloroacetonitrile The Ritter reaction of chloroacetonitrile with 4'-O-demethylthis compound yields 4-chloroacetamido-4-deoxy-4′-demethylthis compound .
- Piperazine Linkers Mono- and bis-epipodophyllotoxins are synthesized using piperazine linkers to optimize topoisomerase II poisoning and cell growth inhibition .
- N-Mustard Hybrid Compounds this compound can be modified by linking it with N-mustard anticancer drug motifs directly or via a piperazine linker .
- Alkylation Introduction of alkyl substituents to the hydroxyl groups in positions 4' and 7 produces derivatives with antitumor activity .
Biological Activity and Testing
- Topoisomerase II Inhibition this compound derivatives have demonstrated strong evidence of targeting topoisomerase II, with some bis-epipodophyllotoxins being more potent than etoposide .
- Cell Growth Inhibition Modified epipodophyllotoxins have shown excellent cell growth inhibition and act as topoisomerase IIα inhibitors . Molecules interacting with two binding sites on DNA exhibit stronger DNA interaction and slower dissociation rates .
- Structure-Activity Relationship Research indicates an optimum chain length is needed for bis-epipodophyllotoxins to achieve bisintercalation in the DNA within the topoisomerase IIβ-DNA ternary structure .
- Antitumor Activity Etoposide, a derivative of this compound, exhibits antitumor activity by inhibiting DNA synthesis through a complex with topoisomerase II .
Selectivity and Cytotoxicity
Bis-epipodophyllotoxins, designed to achieve bisintercalation, display excellent cell growth inhibition and are strong topoisomerase IIα inhibitors . The potential for stronger DNA binding is based on the different intercalation sites contributing equally and independently to the free energy .
Scientific Research Applications
Cancer Treatment
Epipodophyllotoxin derivatives such as etoposide and teniposide are widely used in chemotherapy regimens for various cancers, including:
- Lung Cancer : Etoposide is particularly effective against small cell lung cancer (SCLC) and is often used in combination with other cytotoxic agents to enhance therapeutic efficacy .
- Lymphomas : Both etoposide and teniposide have shown effectiveness in treating lymphomas, especially when combined with agents like cyclophosphamide and doxorubicin .
- Leukemias : These derivatives are also employed in regimens for acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL) due to their ability to induce remission in resistant forms of these diseases .
Combination Therapies
Research indicates that combining this compound derivatives with other drugs can enhance their anticancer effects. For instance:
- Chalcone Derivatives : Recent studies have shown that hybrids of this compound with chalcone structures exhibit improved potency against cancer cell lines by targeting multiple cellular pathways .
- Synergistic Drug Combinations : Investigations into combinations with FDA-approved drugs have identified synergistic effects that may improve treatment outcomes for conditions such as Chagas disease .
Case Study 1: Etoposide in Lung Cancer
A clinical trial involving patients with advanced small cell lung cancer demonstrated that etoposide combined with platinum-based chemotherapy significantly improved survival rates compared to historical controls. The study emphasized the role of etoposide in inducing DNA damage leading to apoptosis in cancer cells .
Case Study 2: Secondary Leukemia Risk
A retrospective study analyzed patients treated with epipodophyllotoxins for childhood cancers, revealing a cumulative risk of secondary leukemia at 0.5% over five years post-treatment. The study highlighted chromosomal translocations associated with this compound exposure, underscoring the need for careful monitoring during treatment .
Emerging Research Directions
Recent advances have focused on developing novel derivatives of this compound to overcome drug resistance and enhance specificity. These include:
- Hybrid Molecules : The synthesis of new compounds that combine the this compound structure with other pharmacophores is being explored to create more effective anticancer agents .
- Mechanism Elucidation : Ongoing studies aim to further elucidate the precise mechanisms by which epipodophyllotoxins induce cytotoxicity, including their interactions with various cellular targets beyond topoisomerase II .
Mechanism of Action
Epipodophyllotoxin exerts its effects by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and cell division . By stabilizing the temporary breaks in DNA caused by topoisomerase II, this compound prevents the repair of these breaks, leading to cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making this compound and its derivatives potent anticancer agents .
Comparison with Similar Compounds
Podophyllotoxin: The parent compound from which epipodophyllotoxin is derived.
Etoposide: A semi-synthetic derivative of this compound used in cancer treatment.
Teniposide: Another derivative with similar anticancer properties.
Uniqueness: this compound is unique due to its specific mechanism of action involving topoisomerase II inhibition. While podophyllotoxin also has anticancer properties, this compound and its derivatives are more potent and have better selectivity for cancer cells . The structural modifications in this compound enhance its bioactivity and reduce side effects compared to its parent compound .
Biological Activity
Epipodophyllotoxin is a significant compound derived from the plant genus Podophyllum, primarily known for its potent anticancer properties. It serves as a precursor for several clinically utilized drugs, including etoposide and teniposide, which are employed in the treatment of various malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and recent research findings.
This compound exerts its biological effects primarily through the inhibition of topoisomerase II , an essential enzyme involved in DNA replication and repair. The compound stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks during the S phase of the cell cycle. This action results in cell cycle arrest and ultimately induces apoptosis in cancer cells .
Key Mechanisms:
- Inhibition of Topoisomerase II : this compound derivatives bind to topoisomerase II, preventing the religation of DNA strands after they have been cleaved, which is crucial for DNA replication .
- Tubulin Polymerization Inhibition : While this compound primarily targets topoisomerase II, it also affects tubulin polymerization, contributing to its antiproliferative effects .
Anticancer Activity
This compound and its derivatives have demonstrated significant activity against various cancer types, including:
- Acute Lymphoblastic Leukemia (ALL)
- Non-Hodgkin Lymphoma (NHL)
- Small Cell Lung Cancer
- Testicular Cancer
The efficacy of this compound is particularly notable in drug-resistant cancer cells, highlighting its potential in overcoming multidrug resistance (MDR) mechanisms .
Table 1: Efficacy of this compound Derivatives
Drug | Target Cancer Types | IC50 (nM) |
---|---|---|
Etoposide | Testicular, Small Cell Lung | 2.15 - 19 |
Teniposide | Acute Lymphoblastic Leukemia | 4.71 - >50 |
Podophyllotoxin-Glycine Hybrid | A549, MCF-7, HepG2 | 9.5 - 132.6 |
Case Study: this compound-related Acute Myeloid Leukemia (AML)
A retrospective study analyzed 35 cases of AML related to this compound treatment in patients previously diagnosed with ALL or NHL. The study found that:
- The incidence was notably higher among those treated with higher cumulative doses.
- Most cases were diagnosed within 73 months post-treatment.
- The predominant karyotypic feature was translocations at 11q23 .
This highlights a critical aspect of using this compound; while it is effective against certain cancers, it also poses a risk for secondary malignancies.
Recent Advances in Research
Recent studies have focused on developing novel hybrids of this compound to enhance its anticancer efficacy while reducing toxicity. For example:
- This compound-Acridine Hybrids : These compounds have shown improved inhibitory activity against topoisomerase II compared to traditional derivatives like etoposide .
- Podophyllotoxin Derivatives : New derivatives exhibit enhanced potency against various cancer cell lines with IC50 values significantly lower than that of standard treatments .
Table 2: Recent Hybrid Compounds and Their Activities
Compound | Mechanism | IC50 (nM) |
---|---|---|
This compound-Acridine Hybrid | Topoisomerase II Targeting | 10 - 100 |
Podophyllotoxin-Glycine Hybrid | Induces Apoptosis | 9.5 - 132.6 |
Q & A
Basic Research Questions
Q. How are QSAR models developed for Epipodophyllotoxin derivatives to predict anticancer activity?
- Methodological Answer : QSAR models for this compound derivatives are constructed using alignment-free molecular descriptors (e.g., solvent-accessible surface area, heat of formation, Balaban index) to correlate structural properties with biological activity, such as cellular protein-DNA complex formation (PCPDCF). A stepwise approach includes variable selection via genetic algorithms, multicollinearity testing, and validation using metrics like cross-validated (training set) and predictive (test set). For example, a model with and demonstrated robust predictability . Comparative methods like kNN QSAR may yield higher accuracy than CoMFA due to reduced reliance on 3D alignment .
Q. What experimental parameters are critical in evaluating the antitubulin activity of this compound analogs?
- Methodological Answer : Key assays include fluorimetry-based tubulin polymerization inhibition, cell cycle analysis (G2/M arrest), and morphological assessment of microtubule disruption in cancer cell lines (e.g., HeLa). For example, compound [11] showed complete spindle destabilization in mitotic cells and reduced pole-to-pole distances by 13–15%, validated via immunofluorescence imaging. Toxicity toward normal lymphocytes is also quantified to assess selectivity .
Q. How is the metabolic stability of this compound derivatives assessed in preclinical studies?
- Methodological Answer : Metabolic stability is evaluated using CYP3A4 enzyme activity assays, LC-ESI-MS/MS for metabolite detection, and pharmacogenomic analysis of CYP3A4 polymorphisms (e.g., CYP3A4-V vs. CYP3A4-W genotypes). Variants influence DNA-damaging quinone metabolite production, correlating with secondary leukemia risk in patients .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data among this compound derivatives?
- Methodological Answer : Contradictions arise from conformational flexibility or assay variability. Strategies include:
- Docking simulations : Compare binding modes of cis-lactone vs. trans-lactone analogs to identify critical interactions (e.g., β-tubulin binding pockets) .
- In vitro-in silico integration : Validate QSAR predictions (e.g., PCPDCF values) with experimental cytotoxicity data. Discrepancies may highlight overlooked descriptors, such as electronic effects .
Q. What strategies optimize the bioconversion of deoxypodophyllotoxin to this compound in microbial systems?
- Methodological Answer : Fusion protein engineering (e.g., CYP82D61 with C. roseus CPR) enhances enzyme localization and catalytic rates in E. coli. HPLC-SPE-NMR and LC-ESI-MS/MS monitor low-yield reactions (e.g., 10× noise-level detection). Metabolic engineering of electron transport systems and directed evolution of P450 enzymes further improve conversion efficiency .
Q. How do structural modifications to the this compound scaffold impact resistance mechanisms in cancer cells?
- Methodological Answer : Modifications at the AB and E rings (e.g., brominated or naphthyl substituents) reduce affinity for drug efflux pumps (e.g., P-gp). For instance, analogs with 3,5-dibromophenyl groups exhibit nanomolar IC50 values in resistant cell lines. SAR studies prioritize lipophilicity (logP) and hydrogen-bonding capacity to bypass resistance .
Q. What computational and experimental approaches validate the role of solvent-accessible surface area (SASA) in this compound activity?
- Methodological Answer : SASA is quantified via molecular dynamics simulations and correlated with QSAR coefficients. Experimental validation involves synthesizing analogs with steric hindrance (e.g., bulky substituents) and testing PCPDCF activity. A 0.194 RMSE between predicted and experimental values confirms SASA's predictive utility .
Q. Methodological Comparison
Q. How do QSAR methodologies (e.g., kNN vs. CoMFA) differ in predicting this compound activity?
- Methodological Answer :
- kNN QSAR : Uses topological descriptors (e.g., molecular connectivity indices) without 3D alignment, achieving and . Suitable for diverse analogs .
- CoMFA : Relies on steric/electrostatic fields but requires accurate 3D alignment, limiting applicability for flexible molecules. May underperform compared to alignment-free methods .
Properties
IUPAC Name |
(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-LGWHJFRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859440 | |
Record name | (-)-Epipodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-07-9 | |
Record name | (-)-Epipodophyllotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4375-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epipodophyllotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Epipodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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